molecular formula C10H12O2 B1593843 Methyl 2-ethylbenzoate CAS No. 50604-01-8

Methyl 2-ethylbenzoate

Cat. No. B1593843
CAS RN: 50604-01-8
M. Wt: 164.2 g/mol
InChI Key: KQQKFHNRMJHXLR-UHFFFAOYSA-N
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Patent
US04064139

Procedure details

A mixture of 10.7 g. (0.065 mole) of methyl 2-ethylbenzoate, 12.5 g. (0.07 mole) of N-bromosuccinimide, 50 mg. of benzoyl peroxide, and 125 ml. of carbon tetrachloride is stirred at reflux until the reaction is complete in 2 hours. The precipitated succinimide is filtered from the cooled mixture and the filtrate is evaporated to dryness under reduced pressure leaving methyl 2-(1-bromoethyl)benzoate as the residual yellow oil in quantitative yield.
Quantity
0.065 mol
Type
reactant
Reaction Step One
Quantity
0.07 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:12]=[CH:11][CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6])[CH3:2].[Br:13]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:13][CH:1]([C:3]1[CH:12]=[CH:11][CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6])[CH3:2]

Inputs

Step One
Name
Quantity
0.065 mol
Type
reactant
Smiles
C(C)C1=C(C(=O)OC)C=CC=C1
Step Two
Name
Quantity
0.07 mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 10.7 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux until the reaction
FILTRATION
Type
FILTRATION
Details
The precipitated succinimide is filtered from the cooled mixture
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC(C)C1=C(C(=O)OC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.